2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

描述

Nomenclature and Synonymy

The systematic nomenclature of 2,5-dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid follows International Union of Pure and Applied Chemistry guidelines, with the official name being 3-(4-methyl-2,5-dioxofuran-3-yl)propanoic acid. This nomenclature reflects the compound's structural features, specifically identifying the propanoic acid chain attached to the 3-position of a substituted furan ring system. The compound is known by several alternative names that emphasize different structural aspects and historical naming conventions.

Among the most commonly encountered synonyms is 2-(2-carboxyethyl)-3-methylmaleic anhydride, which highlights the compound's relationship to maleic anhydride derivatives and emphasizes the carboxyethyl substituent. This particular name reflects the historical approach to naming this compound based on its perceived structural relationship to maleic anhydride systems. Another frequently used designation is 3-furanpropanoic acid, 2,5-dihydro-4-methyl-2,5-dioxo-, which follows a more systematic approach by identifying the base furan structure and its substitution pattern.

Additional synonyms found in chemical databases include 3-(4-methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid and 2-propionic-3-methylmaleic anhydride. These various naming conventions reflect the compound's complex structure and its recognition in different chemical contexts, from synthetic organic chemistry to materials science applications.

Structural Characteristics and Classification

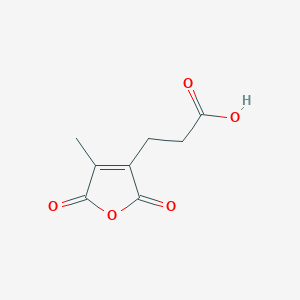

The molecular structure of this compound exhibits several distinctive features that classify it within multiple chemical categories. The compound contains a five-membered furan ring that is substituted with two carbonyl groups at positions 2 and 5, creating a cyclic anhydride functionality. This structural motif is characteristic of substituted maleic anhydrides, although the additional propanoic acid side chain creates a more complex molecular architecture.

The molecular formula C8H8O5 indicates the presence of eight carbon atoms, eight hydrogen atoms, and five oxygen atoms, resulting in a molecular weight of 184.15 grams per mole. The compound's structure features a methyl group at the 4-position of the furan ring and a propanoic acid chain extending from the 3-position. This arrangement creates an asymmetric molecule with multiple functional groups that can participate in various chemical reactions.

From a classification perspective, this compound belongs to several important chemical families. It is classified as a substituted furan derivative, specifically a furan-2,5-dione or maleic anhydride analog. The presence of the carboxylic acid functionality also classifies it as a carboxylic acid derivative. The compound's structure places it within the broader category of heterocyclic organic compounds, and more specifically, as a member of the furan family with additional carbonyl and carboxyl functionalities.

| Structural Feature | Description |

|---|---|

| Ring System | Five-membered furan ring with two carbonyl groups |

| Substituents | Methyl group at position 4, propanoic acid chain at position 3 |

| Functional Groups | Cyclic anhydride, carboxylic acid |

| Molecular Geometry | Planar furan ring with extending aliphatic chain |

Historical Context and Research Significance

The research significance of this compound emerged prominently through its role in the synthesis of complex natural products, particularly in the pioneering work on tautomycin synthesis conducted by Naganawa, Ichikawa, and Isobe in 1994. Their research demonstrated the compound's utility as a key intermediate in constructing the 2,3-disubstituted maleic anhydride segment of tautomycin, a complex natural product with significant biological activity. This work established the compound's importance in synthetic organic chemistry and highlighted its potential for constructing complex molecular architectures.

The historical development of this compound's applications extends beyond natural product synthesis into the realm of materials science and drug delivery systems. Research has shown its utility in creating pH-responsive materials, where the maleic acid amide derivatives of similar compounds demonstrate controllable degradation kinetics under different pH conditions. This discovery opened new avenues for the development of intelligent materials that can respond to environmental changes, particularly in biomedical applications.

Contemporary research has expanded the compound's significance into the development of targeted drug delivery systems. Studies have demonstrated its incorporation into pH-responsive conjugates for small interfering ribonucleic acid delivery, where the acid-labile maleic acid amide linkages provide programmed transfer capabilities from endosomes to cytosol. This application represents a significant advancement in the field of targeted therapeutics and demonstrates the compound's continued relevance in cutting-edge research.

The compound's research trajectory illustrates its evolution from a synthetic intermediate to a functional component in advanced materials and drug delivery systems. This progression reflects the broader trend in chemical research toward finding multiple applications for structurally interesting compounds, particularly those with unique reactivity profiles and functional group combinations.

Chemical Identifiers and Registry Information

The compound this compound is registered under Chemical Abstracts Service number 487-66-1, which serves as its primary chemical identifier in databases worldwide. This registry number provides unambiguous identification of the compound across different chemical databases and literature sources. The compound also carries the European Community number 679-873-0, which facilitates its identification within European chemical regulations and databases.

In terms of database identifiers, the compound is catalogued in PubChem under the Compound Identification Number 11183025. This database entry provides comprehensive structural, physical, and chemical property information. The compound is also registered in ChEMBL under the identifier CHEMBL2270563, which links it to bioactivity data and pharmaceutical research contexts.

The International Chemical Identifier system provides the InChI string InChI=1S/C8H8O5/c1-4-5(2-3-6(9)10)8(12)13-7(4)11/h2-3H2,1H3,(H,9,10), which serves as a standard method for representing the compound's structure in computational chemistry applications. The corresponding InChI Key FWBJLYXRIRBVQG-UHFFFAOYSA-N provides a hashed version of this identifier for database searching and comparison purposes.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 487-66-1 |

| European Community Number | 679-873-0 |

| PubChem Compound Identification Number | 11183025 |

| ChEMBL Identifier | CHEMBL2270563 |

| MDL Number | MFCD18252872 |

| InChI Key | FWBJLYXRIRBVQG-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation CC1=C(CCC(=O)O)C(=O)OC1=O provides a text-based method for describing the compound's structure that is particularly useful in cheminformatics applications. This notation system allows for easy computational manipulation and database searching of the compound's structure.

属性

IUPAC Name |

3-(4-methyl-2,5-dioxofuran-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-4-5(2-3-6(9)10)8(12)13-7(4)11/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBJLYXRIRBVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457909 | |

| Record name | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-66-1 | |

| Record name | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Mode of Action

It is known that the compound can undergo a series of reactions, including oxidation, reduction, and esterification.

Biochemical Pathways

The biochemical pathways affected by 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid are currently unknown

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound are currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity, but more research is needed to confirm these hypotheses.

生物活性

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid (CAS No. 487-66-1) is a compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C8H8O5

- Molecular Weight : 184.15 g/mol

- Physical State : Crystalline powder

- Melting Point : 99°C

| Property | Value |

|---|---|

| CAS Number | 487-66-1 |

| Purity | >97.0% |

| Appearance | White to almost white powder |

| Hazard Classification | Irritant (H315, H319) |

The biological activity of this compound is primarily attributed to its ability to undergo various biochemical transformations such as oxidation and esterification. However, specific pathways and detailed mechanisms remain largely unexplored.

Potential Mechanisms:

- Oxidative Stress Modulation : Potential to influence oxidative stress levels in cells.

- Antioxidant Properties : May exhibit antioxidant activity, though empirical data is limited.

- Enzyme Interaction : Possible interactions with metabolic enzymes that warrant further investigation.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. While direct studies on this compound are scarce, related furan derivatives have shown efficacy against various bacterial strains.

Cytotoxicity Studies

In vitro studies have indicated that this compound can exhibit cytotoxic effects on certain cancer cell lines. The specific IC50 values and mechanisms are still under investigation but suggest potential applications in cancer therapeutics.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of furan derivatives against Staphylococcus aureus and Escherichia coli.

- Results showed significant inhibition zones, suggesting potential for further development in antimicrobial formulations.

-

Cytotoxicity in Cancer Research :

- Research conducted on the cytotoxic effects of related compounds on MCF-7 breast cancer cells indicated a dose-dependent response.

- Future studies are needed to clarify the specific role of this compound in these effects.

-

Safety and Toxicology :

- The compound is classified as an irritant; therefore, safety protocols must be followed during handling.

- Further toxicological assessments are necessary to establish safe dosage levels for therapeutic use.

科学研究应用

Biochemical Research

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid has been utilized as a biochemical reagent in various studies:

- Proteomics Research : The compound serves as a biochemical tool for proteomics studies, aiding in the analysis of protein interactions and functions .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antitumor Activity : Recent studies have indicated that derivatives of this compound may enhance the efficacy of cancer treatments by acting as nanoadjuvants that activate immune responses against tumors. For example, it has been used in formulations aimed at enhancing the effectiveness of STING (Stimulator of Interferon Genes) pathways in cancer therapy .

Synthetic Intermediate

The compound acts as an intermediate in the synthesis of various pharmaceuticals:

- Antimicrobial Agents : It is involved in the synthesis of compounds with antimicrobial properties. The ability to modify its structure allows for the development of new drugs targeting bacterial and fungal infections.

Case Study 1: STING Pathway Activation

In a study published in Cancer Research, researchers explored the use of ionizable STING-activating nanoadjuvants incorporating this compound. The study demonstrated that these nanoadjuvants significantly enhanced antitumor immunity when administered alongside immunotherapies. The results indicated improved survival rates in treated animal models compared to controls .

Case Study 2: Antimicrobial Synthesis

A research article focused on the synthesis of novel antimicrobial agents derived from this compound highlighted its role as a precursor for developing compounds with enhanced activity against resistant strains of bacteria. The study provided insights into structure-activity relationships that could guide future drug design efforts.

相似化合物的比较

Maleic Anhydride Derivatives

Maleic anhydride derivatives share the anhydride functional group, but the presence of a methyl group and propanoic acid side chain in 2,5-dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid distinguishes its reactivity and biological activity. For instance:

- Reactivity: The methyl group at position 4 and the propanoic acid chain enhance steric hindrance and solubility compared to simpler anhydrides like maleic anhydride (C₄H₂O₃). This likely influences its role in forming stable conjugates (e.g., PEG-ALN) .

Dihydrofuran Derivatives

Compared to other dihydrofuran derivatives (e.g., 2,5-dihydrofuran, CAS: 1708-29-8 ), the diketo groups (2,5-dioxo) and carboxylic acid substituent in this compound significantly alter its electronic properties and applications. For example:

- Electrophilicity : The diketone structure increases electrophilicity, making it reactive toward nucleophiles like amines in pH-dependent drug-linker systems .

- Solubility: The propanoic acid group improves aqueous solubility, a critical factor in biomedical applications compared to non-polar dihydrofurans.

Furan-Based Carboxylic Acids

Structurally similar furan carboxylic acids, such as 3-furanpropanoic acid, lack the methyl and diketo groups, which are pivotal to this compound’s biochemical interactions. For instance:

准备方法

Cyclization of 3-Methylmaleic Anhydride Derivatives

One common approach involves the cyclization of 3-methylmaleic anhydride derivatives with appropriate carboxyethyl substituents. This method exploits the intramolecular anhydride formation to yield the furanone ring characteristic of the target compound.

- Starting materials: 3-methylmaleic anhydride and 2-carboxyethyl precursors.

- Reaction conditions: Controlled heating under inert atmosphere to promote ring closure.

- Purification: Crystallization or chromatographic techniques to achieve >97% purity.

Oxidative Methods

Oxidative cyclization of suitable precursors bearing methyl and carboxyethyl groups can also lead to the formation of the 2,5-dioxo-furan ring system. This method requires careful control of oxidizing agents and reaction time to avoid over-oxidation or degradation.

Alternative Synthetic Strategies

Other synthetic strategies may include:

- Stepwise functional group transformations starting from simpler furan derivatives.

- Use of protecting groups to control regioselectivity during ring formation.

- Employing catalytic systems to enhance yield and selectivity.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | Room temperature to 100 °C | Higher temperatures favor cyclization |

| Atmosphere | Inert gas (e.g., nitrogen or argon) | Prevents moisture and oxidation |

| Solvent | Aprotic solvents (e.g., dichloromethane, THF) | Solubility and reaction medium |

| Reaction Time | Several hours to overnight | Dependent on method and scale |

| Purification Techniques | Recrystallization, chromatography | To achieve >97% purity |

Purity and Characterization

The product is typically obtained as a white to almost white powder or crystalline solid with a melting point range of 97.0 to 101.0 °C (commonly around 99 °C). Purity is confirmed by gas chromatography (GC) and methanolysis methods, both indicating a minimum purity of 97.0%.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Molecular Formula | C8H8O5 |

| Molecular Weight | 184.15 g/mol |

| Physical State | Solid (powder to crystalline) |

| Melting Point | 97.0 - 101.0 °C |

| Purity | >97.0% (GC and methanolysis methods) |

| Typical Synthetic Route | Cyclization of 3-methylmaleic anhydride derivatives |

| Reaction Atmosphere | Inert gas |

| Storage Conditions | Cool, dark, <15 °C, moisture-free |

| Hazards | Causes skin and eye irritation |

Research Findings and Industrial Relevance

Research literature emphasizes the importance of controlling moisture and reaction atmosphere to maximize yield and purity. The compound’s anhydride functionality and furanone ring make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals.

In industrial settings, the synthesis is optimized for scale-up by adjusting reaction times, temperatures, and purification steps to maintain product quality and minimize impurities.

常见问题

Q. What are the primary synthetic routes for 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid, and how do reaction conditions influence yield?

The compound is synthesized via two main routes:

- Route 1 : Cyclization of diethyl 2-oxopentane-1,5-dioate under acidic conditions. This method requires precise pH control (<2.0) to avoid side reactions like ester hydrolysis.

- Route 2 : Condensation of diethyl acetylglutarate with a ketone precursor, catalyzed by anhydrous sodium acetate. Yields (~60–70%) depend on solvent polarity (e.g., ethanol vs. DMF) and reaction time (optimal: 8–12 hrs) . Key Considerations : Side products (e.g., decarboxylated derivatives) may form if temperatures exceed 100°C. Purity is typically verified via GC (>97.0%) and TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. How should researchers safely handle this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested against H315/H319 hazards), safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised for aerosolized particles .

- Storage : Store in inert atmospheres (argon/nitrogen) at 15°C or below to prevent moisture-induced decomposition. Avoid contact with strong oxidizers or bases .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes and consult a physician .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- GC/TLC : Used for initial purity assessment (≥97.0% by GC with methanolysis validation) .

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 2.35 (s, CH3), δ 3.15 (t, CH2), δ 4.80 (s, furan ring protons) .

- Melting Point : Consistent melting range (97–101°C) confirms crystalline stability .

Advanced Research Questions

Q. What mechanistic insights explain its inhibition of cyclooxygenase-2 (COX-2) and antioxidant activity?

- COX-2 Inhibition : The compound’s α,β-unsaturated ketone moiety acts as a Michael acceptor, covalently binding to COX-2’s active site cysteine residues. IC50 values (in vitro: ~5–10 µM) correlate with electron-withdrawing substituents on the furan ring .

- Antioxidant Activity : Scavenges ROS (e.g., hydroxyl radicals) via keto-enol tautomerism, validated by DPPH assay (EC50 = 50 µM). Synergistic effects are observed with ascorbic acid in cell culture models .

Q. How does the compound’s stability vary under experimental conditions (e.g., pH, temperature)?

- Thermal Stability : Decomposes above 150°C, releasing CO and methyl radicals (confirmed by TGA-MS). Short-term stability (<24 hrs) is maintained at 25°C in anhydrous DMSO .

- pH Sensitivity : Hydrolyzes in alkaline conditions (pH >8.0) to form 3-(4-methyl-2,5-dioxofuran-3-yl)propanoate, detectable via HPLC (retention time: 4.2 min) .

Q. What strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. therapeutic potential)?

- Dose-Dependent Effects : At low concentrations (<20 µM), it shows anti-inflammatory activity (reduces IL-6 by 40% in macrophages). Cytotoxicity (LD50 >11,500 mg/kg in rats) arises at higher doses due to mitochondrial membrane disruption .

- Model Specificity : Discrepancies in IC50 values (e.g., 5 µM vs. 15 µM for COX-2) may stem from cell line variability (RAW 264.7 vs. THP-1) or assay protocols (fluorometric vs. colorimetric) .

Methodological Guidance Tables

Q. Table 1. Synthetic Route Comparison

| Parameter | Route 1 (Diethyl 2-oxopentane-1,5-dioate) | Route 2 (Diethyl Acetylglutarate) |

|---|---|---|

| Yield | 60–65% | 70–75% |

| Reaction Time | 10–12 hrs | 8–10 hrs |

| Key Side Product | Decarboxylated derivative | Ester hydrolysis byproducts |

| Purification Method | Column chromatography (silica gel) | Recrystallization (ethanol) |

Q. Table 2. Analytical Parameters

| Technique | Conditions/Peaks | Purpose |

|---|---|---|

| GC | Column: DB-5; Temp: 250°C | Purity validation |

| ¹H NMR (400 MHz, DMSO-d6) | δ 2.35 (s, CH3), δ 4.80 (s, furan H) | Structural confirmation |

| HPLC (C18 column) | Mobile phase: 0.1% TFA in H2O/MeOH | Degradation product analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。